4-(2-Bromo-4-methoxyphenyl)-2-chloropyridine
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Overview
Description
4-(2-Bromo-4-methoxyphenyl)-2-chloropyridine is an organic compound that belongs to the class of halogenated aromatic compounds It features a pyridine ring substituted with a bromo-methoxyphenyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-methoxyphenyl)-2-chloropyridine typically involves the halogenation of a methoxyphenyl-pyridine precursor. One common method includes the bromination of 4-methoxyphenylpyridine using N-bromosuccinimide (NBS) in the presence of a catalyst such as trimethylsilyl trifluoromethanesulfonate (TMS-OTf) in acetonitrile at room temperature . The reaction proceeds with high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4-methoxyphenyl)-2-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(2-Bromo-4-methoxyphenyl)-2-chloropyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 4-(2-Bromo-4-methoxyphenyl)-2-chloropyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxyacetophenone: Similar in structure but lacks the pyridine ring.
4-Methoxyphenylboronic acid: Contains a methoxyphenyl group but differs in functional groups and reactivity.
2-Bromo-4-methoxyphenylacetic acid: Similar aromatic structure but with different functional groups.
Uniqueness
4-(2-Bromo-4-methoxyphenyl)-2-chloropyridine is unique due to the combination of a pyridine ring with bromo and methoxy substituents, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H9BrClNO |
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Molecular Weight |
298.56 g/mol |
IUPAC Name |
4-(2-bromo-4-methoxyphenyl)-2-chloropyridine |
InChI |
InChI=1S/C12H9BrClNO/c1-16-9-2-3-10(11(13)7-9)8-4-5-15-12(14)6-8/h2-7H,1H3 |
InChI Key |
XVRZXQRNCCZWIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NC=C2)Cl)Br |
Origin of Product |
United States |
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